

### Carabrone: A Sesquiterpenolide with Potent Anticancer and Antifungal Activities

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A Technical Guide on the Discovery, Mechanism of Action, and Therapeutic Potential of **Carabron**e

### **Abstract**

Carabrone, a carabrane-type sesquiterpenolide, has emerged as a natural compound of significant interest to the scientific and drug development communities. First isolated from Carpesium abrotanoides, this molecule has demonstrated potent cytotoxic activity against various cancer cell lines and broad-spectrum antifungal effects. This technical guide provides an in-depth overview of the discovery and history of Carabrone, its physicochemical properties, and a detailed examination of its mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways involved in Carabrone's bioactivity are visualized through diagrams to facilitate a deeper understanding of its therapeutic potential.

### **Discovery and History**

Carabrone was first isolated from the fruits of Carpesium abrotanoides L., a plant used in traditional Chinese medicine.[1][2] Subsequent studies have also identified its presence in other species of the same genus, including Carpesium cernuum and Carpesium macrocephalum.[3][4] The chemical structure of Carabrone, a sesquiterpenolide characterized by a unique cyclopropane ring, was elucidated through spectroscopic analysis, and its absolute configuration was confirmed by total synthesis.[1] Early research focused on its antifungal properties, demonstrating its efficacy against various plant pathogenic fungi. More recently,



investigations have unveiled its potent anticancer activities, particularly against pancreatic cancer cells, sparking further interest in its development as a therapeutic agent.

**Physicochemical Properties** 

Property	Value	Reference
Chemical Formula	C15H20O3	
Molecular Weight	248.32 g/mol	•
Appearance	White crystalline solid	-
CAS Number	13476-25-0	
Purity	>99% (Commercially available)	-
Solubility	Soluble in DMSO, methanol, ethanol	

# Biological Activity: Quantitative Data Anticancer Activity

**Carabron**e has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

Cell Line	Cancer Type	IC50 (μM)	Reference
SW1990	Pancreatic Cancer	5.53 ± 1.19	
PANC-1	Pancreatic Cancer	7.78 ± 2.62	
Capan-2	Pancreatic Cancer	47.62 ± 1.72	-
CFPAC-1	Pancreatic Cancer	48.72 ± 2.90	-

### **Antifungal Activity**

**Carabron**e exhibits potent activity against various fungal pathogens. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are



#### presented below.

Fungal Species	Activity Metric	Value (μg/mL)	Reference
Colletotrichum lagenarium	EC50	7.10	
Botrytis cinerea	IC50	1.27 - 27.33 (derivatives)	-
Colletotrichum lagenarium	IC50	0.77 - 15.23 (derivatives)	-
Gaeumannomyces tritici	IC50 (Complex I inhibition)	0.667	-

### **Mechanisms of Action**

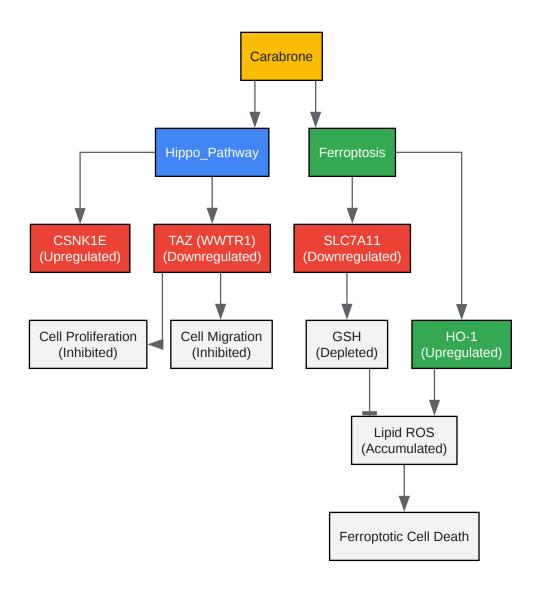
## Anticancer Mechanism: Induction of Ferroptosis and Hippo Pathway Modulation

**Carabron**e's anticancer activity, particularly in pancreatic cancer, is linked to the induction of ferroptosis, an iron-dependent form of programmed cell death, and modulation of the Hippo signaling pathway.

Proteomic analysis has shown that **Carabron**e treatment in SW1990 pancreatic cancer cells leads to the upregulation of Casein Kinase 1 Epsilon (CSNK1E) and downregulation of WW Domain Containing Transcription Regulator 1 (WWTR1 or TAZ), a key effector of the Hippo pathway. This dysregulation of the Hippo pathway contributes to the inhibition of cell proliferation and migration.

Furthermore, **Carabron**e induces ferroptosis by downregulating Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-, and upregulating Heme Oxygenase 1 (HO-1). The inhibition of SLC7A11 leads to a depletion of intracellular glutathione (GSH) and an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.





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Carabrone's anticancer mechanism of action.

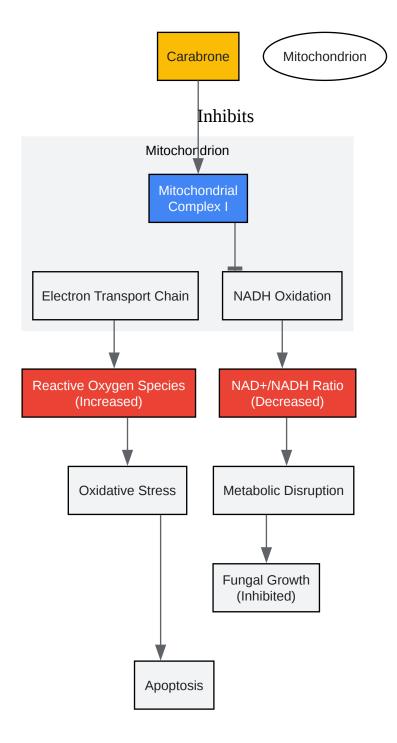
## Antifungal Mechanism: Targeting Mitochondrial Complex I and NAD+/NADH Homeostasis

The antifungal activity of **Carabron**e stems from its ability to target the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the cellular NAD+/NADH homeostasis, leading to a cascade of events that culminate in fungal cell death.

By directly inhibiting Complex I, **Carabron**e blocks the oxidation of NADH to NAD+. This leads to a decrease in the NAD+/NADH ratio, which has profound effects on cellular metabolism. The



disruption of the electron transport chain also results in the generation of reactive oxygen species (ROS), contributing to oxidative stress. The combined effects of metabolic disruption and oxidative stress ultimately lead to the suppression of fungal growth and induction of apoptosis.



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Carabrone's antifungal mechanism of action.



# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of **Carabron**e against cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., SW1990, PANC-1) in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment: Treat the cells with various concentrations of Carabrone (e.g., 0.1, 1, 10, 50, 100 μM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only). Incubate for 24, 48, or 72 hours.</li>
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the Carabrone concentration.

### **Wound Healing (Scratch) Assay**

This protocol is used to assess the effect of **Carabron**e on cancer cell migration.

- Cell Seeding: Seed cancer cells in 6-well plates and grow them to 90-100% confluence.
- Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200  $\mu$ L pipette tip.
- Washing: Wash the cells with PBS to remove detached cells.
- Compound Treatment: Add fresh medium containing different concentrations of Carabrone.
   A control group with medium alone should be included.



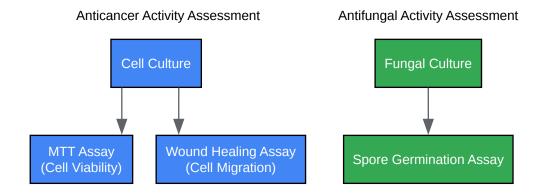
- Image Acquisition: Capture images of the scratch at 0 hours and 24 hours (or other appropriate time points) using a microscope.
- Data Analysis: Measure the width of the scratch at different points for each condition and time point. The percentage of wound closure is calculated as: [(Initial wound width Final wound width) / Initial wound width] x 100%.

### **Antifungal Spore Germination Assay**

This protocol is based on methods used to evaluate the antifungal activity of **Carabron**e.

- Spore Suspension Preparation: Prepare a spore suspension of the target fungus (e.g., Colletotrichum lagenarium) in sterile distilled water and adjust the concentration to 1 x 10<sup>6</sup> spores/mL.
- Compound Preparation: Prepare a series of dilutions of **Carabron**e in a suitable solvent (e.g., acetone).
- Assay Setup: In a 96-well plate, mix the spore suspension with the Carabrone dilutions to achieve the desired final concentrations. Include a solvent control.
- Incubation: Incubate the plate at 25°C for a period sufficient for spore germination in the control group (e.g., 6-8 hours).
- Microscopic Examination: Observe the spores under a microscope and count the number of germinated and non-germinated spores for each treatment. A spore is considered germinated if the germ tube is at least half the length of the spore.
- Data Analysis: Calculate the percentage of spore germination inhibition for each concentration. The EC50 value is determined by plotting the inhibition percentage against the log of the Carabrone concentration.





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